molecular formula C13H14N4OS2 B5679464 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-58-7

3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B5679464
CAS No.: 618076-58-7
M. Wt: 306.4 g/mol
InChI Key: ULWXRHPFQDSCDG-UHFFFAOYSA-N
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Description

3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • Core structure: A 1,3-thiazole ring with a thioxo (S=) group at position 2 and an amino (-NH₂) group at position 2.
  • N-linked group: 3-Pyridinylmethyl (C₅H₄N-CH₂-), which introduces aromaticity and hydrogen-bonding capabilities via the pyridine nitrogen.

This compound is part of a broader class of thiazole carboxamides studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

4-amino-3-prop-2-enyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c1-2-6-17-11(14)10(20-13(17)19)12(18)16-8-9-4-3-5-15-7-9/h2-5,7H,1,6,8,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWXRHPFQDSCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NCC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618076-58-7
Record name 3-ALLYL-4-AMINO-N-(3-PYRIDINYLMETHYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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Preparation Methods

The synthesis of 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring is formed by cyclization of a suitable precursor containing sulfur and nitrogen atoms.

  • Introduction of the Allyl Group: : The allyl group is introduced through an allylation reaction, which involves the addition of an allyl halide to the thiazole ring.

  • Amination: : The amino group is introduced by reacting the intermediate with an appropriate amine source.

  • Coupling with Pyridinylmethyl Group: : The final step involves the coupling of the thiazole derivative with 3-pyridinylmethylamine to form the target compound.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution under alkaline conditions. Research on analogous thiazole-thiones demonstrates:

Reaction ConditionsProducts FormedYieldSource
NaOH (10% aq.), 60°C, 2 hrsReplacement of sulfur with oxygen78%
Ethanolamine reflux, 4 hrsThiol intermediate formation65%

This reactivity enables conversion to oxo-thiazoles, which serve as intermediates for further functionalization.

Allyl Group Reactivity

The allyl substituent (CH₂CH=CH₂) participates in three key reaction types:

2.1 Electrophilic Addition
Reacts with halogens (Br₂/CHCl₃) to form dihalogenated derivatives:

text
Thiazole-allyl + Br₂ → 1,2-dibromo derivative (Regioselectivity: 85% trans-addition)

Conditions: 0°C, 30 min .

2.2 Oxidation
Controlled oxidation with KMnO₄/H₂SO₄ yields carboxylic acid derivatives:

text
-CH₂CH=CH₂ → -CH₂COOH

Side products: Epoxides (≤12%) form under neutral conditions .

2.3 Cycloadditions
Participates in [3+2] Huisgen cycloadditions with azides:

text
Allyl + R-N₃ → Triazole-fused thiazole

Catalyst: CuI (5 mol%), 70°C, 8 hrs .

Amino Group Transformations

The 4-amino group (-NH₂) shows versatility in condensation and protection reactions:

Reaction TypeReagentProduct Class
AcylationAcetic anhydrideN-acetyl derivatives
Schiff base formationAromatic aldehydesImines (λmax 320-350 nm)
DiazotizationNaNO₂/HClDiazonium salts

Key finding: Acylation occurs regioselectively at the 4-amino position over the pyridinyl nitrogen .

Pyridinylmethyl Participation

The 3-pyridinylmethyl group directs electrophilic substitution and coordinates with metals:

4.1 Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄) occurs at pyridine’s 4-position (ortho to N)

  • Sulfonation yields 5-sulfo derivatives (H₂SO₄, 100°C)

4.2 Metal Complexation
Forms stable complexes with transition metals:

text
Pd(II) + Thiazole → [Pd(L)₂Cl₂] (Stability constant logβ = 8.2 ± 0.3)

Application: Catalytic systems for Suzuki couplings .

Ring-Opening Reactions

Strong nucleophiles induce thiazole ring cleavage:

ReagentConditionsProducts
NH₂NH₂·H₂OEthanol, refluxThiohydrazide derivatives
KOH (40% aq.)120°C, sealed tubeMercaptoacetamide fragments

Mechanistic insight: Ring-opening proceeds via nucleophilic attack at C2, followed by S–N bond cleavage .

Comparative Reactivity Table

Key differences vs. structural analogs:

FeatureTarget Compound4-Methoxyphenyl Analog
Allyl vs. ArylHigher electrophilicityEnhanced conjugation
Thioxo reactivityt₁/₂ = 45 min (pH 9)t₁/₂ = 68 min (pH 9)
Metal binding affinitylogK Pd(II) = 8.2logK Pd(II) = 7.4

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the pyridine moiety enhances the compound's interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that this compound has potential against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives are increasingly recognized for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, it has been shown to inhibit cell proliferation in breast and colon cancer cell lines, suggesting its utility in cancer therapy .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its thioxo group is believed to interact with the active sites of these enzymes, providing a mechanism for therapeutic intervention in diseases associated with enzyme dysregulation .

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can effectively reduce populations of agricultural pests while being less harmful to beneficial insects . This selective toxicity makes it an attractive option for sustainable agriculture.

Plant Growth Regulation

Studies have shown that thiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application can lead to improved crop yields and resilience against adverse conditions .

Case Studies

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Johnson et al., 2021AnticancerInduced apoptosis in MCF-7 breast cancer cells; reduced cell viability by 70% at 100 µM concentration.
Lee et al., 2022PesticidalReduced aphid populations by 80% within two weeks of application; minimal impact on pollinators observed.

Mechanism of Action

The mechanism by which 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamides exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 3 and 5, as well as the N-linked group. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Position 3 Substituent N-Linked Group Melting Point (°C) Biological Activity Key References
Target Compound: 3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Allyl 3-Pyridinylmethyl Not reported Inferred antimicrobial/kinase inhibition
4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (15) Phenyl 4-Sulfamoylphenyl >300 Antimicrobial (Gram-positive bacteria)
N-Allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CID 2060703) Ethyl Allyl Not reported Predicted high polarity (CCS: 155.5 Ų)
3-Allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Allyl Cyclohexyl Not reported Enhanced lipophilicity
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Methyl Variable amines Variable Statistically significant bioactivity (p<0.05)

Key Findings :

Impact of Position 3 Substituents: Allyl vs. Phenyl substituents (e.g., in compound 15) correlate with higher thermal stability (melting point >300°C), likely due to increased crystallinity from aromatic stacking .

4-Sulfamoylphenyl (compound 15): The sulfonamide moiety is associated with antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) .

Synthetic Yields and Methods :

  • Thiazole carboxamides are typically synthesized via coupling reactions between carboxylate intermediates and amines. For example, compound 15 was synthesized in 60% yield using DMF and triethylamine , while 4-methyl-2-(4-pyridinyl)thiazole analogs required hydrolysis and coupling steps with variable yields (e.g., 3a–s in ) .

Biological Activities :

  • Antimicrobial Activity : Compounds with sulfamoyl (e.g., 15) or pyridinyl groups exhibit activity against S. aureus and Bacillus subtilis .
  • Antifungal Activity : Derivatives with morpholine or piperidine groups (e.g., 6c–f in ) showed efficacy against Candida albicans .

Biological Activity

3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, with CAS number 618076-58-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological profiles, safety data, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H14N4OS2
  • Molecular Weight : 298.39 g/mol

The compound features a thiazole ring which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole showed promising antibacterial effects against various strains of bacteria. The specific activity of 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has not been extensively documented in literature; however, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Herbicidal Activity

The compound's structural similarity to other thiazole-based herbicides suggests potential herbicidal properties. Studies on related thiazolo[4,5-b]pyridine derivatives have shown strong inhibition of acyl-ACP thioesterase, an enzyme crucial for fatty acid biosynthesis in plants. This inhibition leads to effective control over grass weeds in agricultural settings .

Cytotoxicity and Safety Profile

Safety data indicate that the compound may cause skin and eye irritation upon contact. Inhalation risks are also noted, suggesting respiratory irritation could occur with exposure . Long-term exposure studies highlight potential damage to various organ systems, including the respiratory and immune systems .

Synthesis and Optimization

Synthesis methods for thiazole derivatives often involve multi-step processes that optimize yield and purity. The synthesis of 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of thioketones with amines under controlled conditions to yield the desired product .

Biological Testing

In vivo efficacy tests have been conducted on similar thiazole compounds to evaluate their herbicidal properties. For instance, a study assessed the preemergence efficacy of thiazolo derivatives against monocotyledon weeds, showing promising results in controlling weed growth while minimizing damage to crops .

Data Tables

Property Value
Molecular FormulaC13H14N4OS2
Molecular Weight298.39 g/mol
CAS Number618076-58-7
Antimicrobial ActivityModerate (related compounds)
Herbicidal ActivityPromising (related compounds)
Safety ConcernsSkin irritation; respiratory risk

Q & A

Q. What are the recommended synthetic routes for 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclocondensation of thiourea intermediates with α-haloketones or esters. For this compound, a plausible route includes:

Thiazole ring formation : React 3-allylthiourea with a bromopyruvate derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core .

Functionalization : Introduce the 3-pyridinylmethyl group via alkylation or reductive amination .

Carboxamide formation : Use coupling agents like EDCI/HOBt to attach the carboxamide group .

Q. Intermediate Characterization :

  • NMR spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., allyl proton splitting patterns at δ 5.0–6.0 ppm) and ¹³C-NMR (thioxo carbon at ~δ 180 ppm) .
  • FT-IR : Identify thioamide (C=S stretch at ~1200 cm⁻¹) and carboxamide (N–H bend at ~1650 cm⁻¹) groups .

Q. Table 1: Key Spectral Data for a Similar Thiazole Derivative

PropertyValue/ObservationReference
Melting Point91–93°C
¹H-NMR (CDCl₃)Allyl protons: δ 5.2–5.8 (m)
¹³C-NMR (CDCl₃)C=S: δ 180.2
FT-IR (C=S)1215 cm⁻¹

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on thiazole derivatives’ known activities (antimicrobial, anticancer):

Antiproliferative assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases via fluorescence-based kits .

Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi .

Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks. Validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction mechanism and predict bioactivity?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to map energy profiles for key steps (e.g., thiazole ring closure). Software like Gaussian or ORCA can identify transition states and intermediates .
  • Docking Studies : Predict binding affinities to target proteins (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and kinase active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots for reaction steps) .

Q. How can Design of Experiments (DoE) resolve low yields in the final synthetic step?

Methodological Answer: Apply a Box-Behnken design to optimize three factors:

Temperature (40–80°C)

Solvent polarity (DMF vs. THF)

Catalyst loading (0.1–1.0 eq K₂CO₃)

Q. Response Surface Analysis :

  • Use ANOVA to identify significant factors (p < 0.05).
  • Example: A 2022 study achieved 87% yield by optimizing temperature (70°C) and solvent (DMF) .

Q. Table 2: DoE Factors and Levels

FactorLow LevelHigh Level
Temperature40°C80°C
SolventTHFDMF
Catalyst (K₂CO₃)0.1 eq1.0 eq

Q. How to address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

Variable Temperature NMR : Acquire spectra at 25°C and 60°C to detect tautomeric shifts (e.g., thione ⇌ thiol) .

HSQC/HMBC : Resolve ambiguous couplings via 2D NMR to confirm connectivity .

HPLC-PDA : Check purity (>95%) and identify co-eluting impurities .

Case Study : A 2025 study resolved thiazole-thiol tautomerism by VT-NMR, showing equilibrium shifts above 50°C .

Q. What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC .
  • Light Sensitivity : Store samples in amber vials; assess photodegradation under UV/visible light .
  • Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (e.g., trehalose) .

Key Finding : Thiazole derivatives with electron-withdrawing groups (e.g., carboxamide) show enhanced stability at pH 7.4 .

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